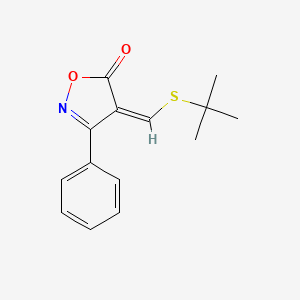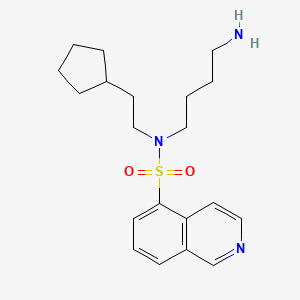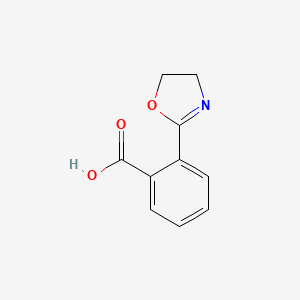![molecular formula C11H11NO2 B12886896 [2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol CAS No. 138617-44-4](/img/structure/B12886896.png)
[2-Methyl-3-(1,2-oxazol-3-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Isoxazol-3-yl)-2-methylphenyl)methanol is an organic compound that features an isoxazole ring attached to a phenyl group, which is further substituted with a methyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(isoxazol-3-yl)-2-methylphenyl)methanol typically involves the formation of the isoxazole ring followed by its attachment to the phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methylphenylhydrazine with ethyl acetoacetate can yield the desired isoxazole ring, which can then be further functionalized to introduce the methanol group.
Industrial Production Methods
Industrial production of (3-(isoxazol-3-yl)-2-methylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Isoxazol-3-yl)-2-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield (3-(isoxazol-3-yl)-2-methylphenyl)aldehyde or (3-(isoxazol-3-yl)-2-methylbenzoic acid).
Aplicaciones Científicas De Investigación
(3-(Isoxazol-3-yl)-2-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (3-(isoxazol-3-yl)-2-methylphenyl)methanol exerts its effects depends on its interaction with molecular targets. The isoxazole ring and phenyl group can interact with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- (3-(Isoxazol-3-yl)phenyl)methanol
- (3-(Isoxazol-3-yl)-4-methylphenyl)methanol
- (3-(Isoxazol-3-yl)-2-methylphenyl)ethanol
Uniqueness
(3-(Isoxazol-3-yl)-2-methylphenyl)methanol is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different biological activities and applications compared to similar compounds.
Propiedades
Número CAS |
138617-44-4 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[2-methyl-3-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-9(7-13)3-2-4-10(8)11-5-6-14-12-11/h2-6,13H,7H2,1H3 |
Clave InChI |
YKDCUQOHXVXQDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C2=NOC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)




![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)


![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)
![4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde](/img/structure/B12886882.png)

